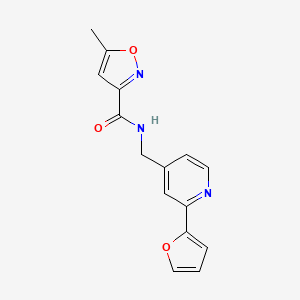
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-methylisoxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C15H13N3O3 and its molecular weight is 283.287. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of this compound is collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the biosynthesis of collagen, a key structural protein in the body.
Mode of Action
The compound interacts with its target, collagen prolyl-4-hydroxylase, and acts as a potent inhibitor . By inhibiting this enzyme, it can potentially affect the production of collagen.
Result of Action
The primary result of the compound’s action is a significant reduction in the production of collagen . This could potentially be used to treat conditions where there is an overproduction of collagen, such as fibrotic diseases.
生物活性
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-methylisoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on available research findings.
Chemical Structure and Properties
The compound features a complex structure incorporating a furan ring, a pyridine ring, and an isoxazole moiety. Its molecular formula is C15H13N3O3 with a molecular weight of approximately 283.287 g/mol. The presence of these heterocycles contributes to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Furan Ring : Synthesized through cyclization of 1,4-dicarbonyl compounds.
- Formation of the Pyridine Ring : Achieved via Hantzsch pyridine synthesis.
- Formation of the Isoxazole Ring : Accomplished through 1,3-dipolar cycloaddition of nitrile oxides with alkenes.
- Final Coupling : Combines the intermediates under specific conditions, often using palladium-catalyzed cross-coupling reactions.
This compound exhibits its biological activity through interactions with specific molecular targets, such as enzymes or receptors. This interaction can modulate their activity, leading to various biological effects.
Therapeutic Potential
Research indicates that compounds with similar structural features often exhibit a range of biological activities, including:
- Antimicrobial Activity : Some derivatives show effectiveness against bacterial and fungal strains.
- Anticancer Properties : Isoxazole derivatives have been explored for their potential to inhibit tumor growth.
- Anti-inflammatory Effects : Compounds in this category may reduce inflammation in various models.
Antimicrobial Studies
A study highlighted the antimicrobial properties of related compounds, where certain derivatives demonstrated significant inhibition against pathogenic bacteria and fungi. For instance, compounds similar to this compound showed effective inhibition rates comparable to standard antibiotics .
Anticancer Research
In anticancer studies, derivatives were tested against various cancer cell lines. One notable finding was that certain isoxazole derivatives exhibited IC50 values in the low micromolar range, indicating potent activity against cancer cells . The structure–activity relationship (SAR) analysis suggested that modifications to the isoxazole ring could enhance efficacy.
Toxicity Assessment
Toxicity studies using zebrafish embryos provided insights into the safety profile of related compounds. It was observed that some derivatives had low toxicity levels while maintaining significant biological activity .
Comparison with Similar Compounds
| Compound Name | Biological Activity | IC50 (μM) | Remarks |
|---|---|---|---|
| Compound A | Antimicrobial | 10 | Effective against Gram-positive bacteria |
| Compound B | Anticancer | 5 | Inhibits proliferation in cancer cell lines |
| Compound C | Anti-inflammatory | 15 | Reduces cytokine production |
特性
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-10-7-13(18-21-10)15(19)17-9-11-4-5-16-12(8-11)14-3-2-6-20-14/h2-8H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJFYIZPQHUGJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=CC(=NC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














